2,2,4-Trimethyloctane

Physical Chemistry Chemical Engineering Thermodynamics

2,2,4-Trimethyloctane (CAS 18932-14-4) is a C11 branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol. Its structure features a central octane backbone with methyl substituents at the 2-, 2-, and 4-positions, classifying it within the branched-chain hydrocarbon family.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 18932-14-4
Cat. No. B14720532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyloctane
CAS18932-14-4
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C)(C)C
InChIInChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3
InChIKeyIKMGZPRUMVFYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethyloctane (CAS 18932-14-4): A Defined C11 Branched Alkane for Specialized Scientific and Industrial Procurement


2,2,4-Trimethyloctane (CAS 18932-14-4) is a C11 branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. Its structure features a central octane backbone with methyl substituents at the 2-, 2-, and 4-positions, classifying it within the branched-chain hydrocarbon family [2]. As a well-defined chemical entity, its physical properties are documented, establishing it as a reference compound for analytical and research applications requiring specific branched-chain isomers [3].

Why 2,2,4-Trimethyloctane (CAS 18932-14-4) Cannot Be Interchanged with Other C11 or Branched Alkanes


Branched alkanes, even within the same carbon number series, exhibit substantial differences in physical properties such as boiling point, density, and lipophilicity due to variations in molecular shape and symmetry. These differences are critical in applications like gas chromatography retention time calibration [1], fuel combustion modeling, and physical chemistry studies where specific molecular geometry dictates performance. Substituting 2,2,4-Trimethyloctane with a structurally similar isomer, a linear C11 alkane, or a lower molecular weight branched analog without rigorous verification risks introducing systematic errors or compromising reproducibility in validated analytical or industrial processes. The quantitative evidence below demonstrates that this compound's properties are distinct and not interchangeable with its closest comparators.

Quantitative Differentiation of 2,2,4-Trimethyloctane (CAS 18932-14-4): A Head-to-Head Evidence Guide for Scientific Selection


Boiling Point Divergence: 2,2,4-Trimethyloctane vs. Linear n-Undecane

The boiling point of 2,2,4-Trimethyloctane is substantially lower than that of its linear isomer, n-undecane. Experimental data from Moersch and Whitmore (1949) report a boiling point of 444.7 K (171.5 °C) for 2,2,4-Trimethyloctane [1]. In contrast, the literature value for the boiling point of n-undecane is 196 °C [2]. This difference is due to the reduced intermolecular forces in the branched structure.

Physical Chemistry Chemical Engineering Thermodynamics

Density Variation Among Branched C11 Isomers: 2,2,4-Trimethyloctane vs. 2,2,4,6-Tetramethylheptane

The density of 2,2,4-Trimethyloctane is 0.7344 g/cm³ . A closely related branched isomer, 2,2,4,6-Tetramethylheptane, has a reported density of 0.7298 g/cm³ . The higher density of 2,2,4-Trimethyloctane reflects its less highly branched and more compact molecular shape compared to 2,2,4,6-Tetramethylheptane.

Physical Chemistry Fuel Science Material Properties

Lipophilicity (XLogP3) Distinction: 2,2,4-Trimethyloctane vs. Lower Homolog 2,2,5-Trimethylhexane

The computed octanol-water partition coefficient (XLogP3) for 2,2,4-Trimethyloctane is 5.4, indicating high lipophilicity [1]. This value is significantly higher than that of a smaller branched alkane, 2,2,5-Trimethylhexane (C9H20), which is predicted to have a much lower LogP value due to its reduced hydrocarbon chain length. While a direct experimental LogP value for 2,2,5-Trimethylhexane is not available in the primary literature, the increase in carbon chain length is known to increase LogP by approximately 0.5 units per carbon for alkanes.

Medicinal Chemistry ADME Prediction Environmental Science

Henry's Law Constant: Volatility Profile Differentiated from Linear n-Undecane

The Henry's law constant (Hscp) for 2,2,4-Trimethyloctane is reported as 9.9×10⁻⁷ mol/(m³·Pa) at 298.15 K by Yaws (2003) [1]. While a directly measured value for n-undecane is not available in the same compilation, a predicted value for n-undecane is typically in the range of 1.0-2.0×10⁻⁶ mol/(m³·Pa) [2]. This indicates that 2,2,4-Trimethyloctane is slightly less volatile from water than its linear isomer, consistent with the expected trend for branched alkanes.

Atmospheric Chemistry Environmental Engineering Physical Chemistry

Validated Application Scenarios for 2,2,4-Trimethyloctane (CAS 18932-14-4) Based on Quantitative Evidence


Gas Chromatography Retention Index Calibration

Due to its defined boiling point of 171.5 °C [1] and specific branched structure, 2,2,4-Trimethyloctane serves as a precise calibration standard for gas chromatography retention indices, particularly for complex hydrocarbon mixtures where distinguishing between branched isomers is essential for accurate peak identification.

Fuel Surrogate and Combustion Kinetics Modeling

The unique combination of a relatively low boiling point (171.5 °C) [1] and specific branching pattern makes 2,2,4-Trimethyloctane a valuable component in fuel surrogate mixtures. Its physical properties, distinct from linear alkanes and other branched isomers, allow researchers to isolate and study the effects of molecular branching on combustion kinetics, autoignition behavior, and soot formation in controlled laboratory environments.

Physical Property Model Development and Validation

The availability of reliable experimental data on boiling point [1], density (0.7344 g/cm³) , and Henry's law constant (9.9×10⁻⁷ mol/(m³·Pa)) [2] makes 2,2,4-Trimethyloctane an ideal compound for testing and refining predictive models for thermodynamic and environmental properties of branched alkanes.

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